Cas no 52286-58-5 (Ginsenoside Rf)

Ginsenoside Rf is a protopanaxatriol-type saponin primarily isolated from Panax ginseng. It exhibits notable bioactive properties, including anti-inflammatory, neuroprotective, and potential anti-cancer effects. Structurally, it features a dammarane-type triterpenoid backbone with glycosylation at specific positions, contributing to its pharmacological activity. Research suggests Ginsenoside Rf may modulate cellular signaling pathways, such as NF-κB and MAPK, influencing oxidative stress and apoptosis. Its ability to cross the blood-brain barrier enhances its relevance in neurological applications. Analytical methods like HPLC and LC-MS ensure high purity (>98%) for research use. This compound is valuable for studying ginsenoside mechanisms and developing therapeutic agents.
Ginsenoside Rf structure
Ginsenoside Rf structure
Product Name:Ginsenoside Rf
CAS No:52286-58-5
MF:C42H72O14
MW:801.0126953125
MDL:MFCD00210509
CID:56199
PubChem ID:329747330
Update Time:2025-05-23

Ginsenoside Rf Chemical and Physical Properties

Names and Identifiers

    • Ginsenoside Rf
    • (3β,6α,12β)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
    • Ginsenoside- Rf
    • GINSENOSIDE Rf(AS) PrintBack
    • GINSENOSIDE Rf(P) PrintBack
    • ginsinoside Rf
    • Panaxoside Rf
    • Dammarane,b-D-glucopyranoside deriv.
    • A14583
    • (2R,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6R)-2-[[(3R,5R,6S,8R,9S,12S,13R,14S,17S)-3,12-Dihydroxy-17-[(2S)-2-
    • ginsenoside-rf
    • JOS8BON5YW
    • Ginsenoside
    • (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • CHEMBL1773987
    • 52286-58-5
    • CS-3841
    • beta-D-Glucopyranoside, (3beta,6alpha,12beta)-3,12,20-trihydroxydammar-24-en-6-yl 2-O-beta-D-glucopyranosyl-
    • AKOS027251120
    • GINSENOSIDE RF (CONSTITUENT OF AMERICAN GINSENG, ASIAN GINSENG, AND TIENCHI GINSENG)
    • GINSENOSIDE RF (CONSTITUENT OF AMERICAN GINSENG, ASIAN GINSENG, AND TIENCHI GINSENG) [DSC]
    • Q27104950
    • DTXCID101333354
    • C08945
    • (3beta,6alpha,12beta)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
    • SCHEMBL22607970
    • Ginsenoside Rf, analytical standard
    • 1ST40274
    • UNII-JOS8BON5YW
    • CHEBI:67986
    • .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,6.ALPHA.,12.BETA.)-3,12,20-TRIHYDROXYDAMMAR-24-EN-6-YL 2-O-.BETA.-D-GLUCOPYRANOSYL-
    • DTXSID90904205
    • MFCD00210509
    • AS-56543
    • Q-100589
    • Ginsenoside Rf, primary pharmaceutical reference standard
    • (beta,6alpha,12beta)-3,12,20-trihydroxydammar-24-en-6-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
    • HY-N0601
    • LS-15446
    • 20(R)-ginsenoside Rf
    • Dammar-24-ene-3,6,12,20-tetrol; (3β,6α,12β,20S)-form, 6-O-[β-D-Glucopyranosyl-(1->2)-β-D-glucopyranoside]
    • DA-63765
    • GinsenosideRf
    • ss-D-Glucopyranoside, (3ss,6a,12ss)-3,12,20-trihydroxydammar-24-en-6-yl 2-O-ss-D-glucopyranosyl-; Dammarane, ss-D-glucopyranoside deriv.; (3ss,6a,12ss)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-ss-D-glucopyranosyl-ss-D-glucopyranoside; Ginsenoside Rf; Panaxoside Rf
    • MDL: MFCD00210509
    • Inchi: 1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-37-34(32(50)30(48)25(19-44)55-37)56-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23-,24+,25+,26+,27-,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,39+,40+,41+,42-/m0/s1
    • InChI Key: UZIOUZHBUYLDHW-XUBRWZAZSA-N
    • SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1C[C@]2(C)[C@H](C[C@H]([C@@H]3[C@@H]([C@](C)(CC/C=C(\C)/C)O)CC[C@@]23C)O)[C@@]2(C)CC[C@@H](C(C)(C)[C@@H]21)O

Computed Properties

  • Exact Mass: 800.49200
  • Monoisotopic Mass: 800.49220697 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 56
  • Rotatable Bond Count: 10
  • Complexity: 1410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 21
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 239
  • Molecular Weight: 801.0

Experimental Properties

  • Color/Form: White powder
  • Density: 1.3300
  • Melting Point: No data available
  • Boiling Point: 912.3±65.0 °C at 760 mmHg
  • Flash Point: 505.5±34.3 °C
  • Refractive Index: 1.601
  • Solubility: biological extracorporealIn Vitro:Ethanol : 50 mg/mL(62.42 mM;Need ultrasonic)
  • PSA: 239.22000
  • LogP: 1.11980

Ginsenoside Rf Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S2; S45
  • RTECS:LY9536900
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Ginsenoside Rf Customs Data

  • HS CODE:29389090

Ginsenoside Rf Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
G107711-10mg
Ginsenoside Rf
52286-58-5 ,≥98%
10mg
¥895.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
G107711-50mg
Ginsenoside Rf
52286-58-5 ,≥98%
50mg
¥1,899.00 2021-05-21
ChemFaces
CFN99976-20mg
Ginsenoside Rf
52286-58-5 >=98%
20mg
$238 2021-07-22
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0246-20mg
Ginsenoside Rf
52286-58-5 HPLC≥98%
20mg
¥2200元 2023-09-15
Chemenu
CM186463-50mg
Ginsenoside Rf
52286-58-5 98%
50mg
$631 2021-06-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032880-10mg
Ginsenoside Rf
52286-58-5 98%()
10mg
¥648 2024-05-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032880-50mg
Ginsenoside Rf
52286-58-5 98%()
50mg
¥2668 2024-05-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X40995-5mg
Ginsenoside Rf
52286-58-5 98%
5mg
¥926.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X40995-1mg
Ginsenoside Rf
52286-58-5 98%
1mg
¥386.0 2024-07-18
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B21056-20mg
Ginsenoside Rf
52286-58-5 ,HPLC≥98%
20mg
¥1200.00 2021-09-02

Ginsenoside Rf Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:52286-58-5)Ginsenoside Rf
Order Number:LE10280
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:03
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:52286-58-5)Ginsenoside Rf
Order Number:A829009
Stock Status:in Stock
Quantity:10mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:09
Price ($):226.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:52286-58-5)Ginsenoside Rf
Order Number:sfd15806
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:52286-58-5)GinsenosideRf
Order Number:CRN0870
Stock Status:in stock
Quantity:5mg/20mg/50mg
Purity:≥98%
Pricing Information Last Updated:Friday, 14 March 2025 10:55
Price ($):
Email:1197063825@qq.com

Additional information on Ginsenoside Rf

Chemical and Biological Profile of Ginsenoside Rf (CAS No. 52286-58-5)

Ginsenoside Rf, identified by the chemical registration number CAS No. 52286-58-5, is a significant triterpenoid saponin derivative primarily isolated from the roots of Panax ginseng, a plant widely recognized in traditional medicine systems for its adaptogenic and therapeutic properties. As a major bioactive component of ginseng, Ginsenoside Rf has garnered considerable attention in contemporary pharmacological research due to its diverse biological activities and potential therapeutic applications.

The structural complexity of Ginsenoside Rf contributes to its multifaceted pharmacological effects. Chemically, it belongs to the protopanaxadiol group of ginsenosides, characterized by a specific arrangement of hydroxyl and glycosidic groups on the panaxane skeleton. This structural configuration is pivotal in determining its interaction with various biological targets, including enzymes, receptors, and signaling pathways. The presence of multiple hydroxyl groups enhances its solubility in water, facilitating its absorption and distribution within biological systems.

Recent advancements in metabolomics and high-resolution mass spectrometry have enabled a deeper understanding of the pharmacokinetic behavior of Ginsenoside Rf. Studies indicate that it undergoes extensive metabolic conversion in vivo, primarily through enzymatic hydrolysis by gut microbiota and cytochrome P450 enzymes in the liver. These transformations yield various metabolites, some of which exhibit enhanced bioavailability or altered biological activities compared to the parent compound. This metabolic profiling is crucial for optimizing therapeutic dosages and minimizing potential side effects.

The pharmacological effects of Ginsenoside Rf are well-documented across multiple preclinical and clinical studies. One of its most notable properties is its ability to modulate immune function. Research has demonstrated that Ginsenoside Rf can enhance the activity of natural killer (NK) cells and T lymphocytes, while simultaneously suppressing excessive inflammatory responses. These immunomodulatory effects make it a promising candidate for treating immunodeficiency disorders and chronic inflammatory conditions.

Furthermore, Ginsenoside Rf has shown significant potential in cardiovascular health management. Studies have revealed that it can improve endothelial function by upregulating nitric oxide synthase (NOS) expression and reducing oxidative stress markers. Additionally, it exhibits antiplatelet aggregation properties, which may contribute to preventing thrombotic events such as stroke and myocardial infarction. These cardiovascular benefits have prompted investigations into its role in managing hyperlipidemia and atherosclerosis.

Neuroprotective effects are another area where Ginsenoside Rf has demonstrated remarkable promise. Preclinical studies suggest that it can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting β-amyloid aggregation and modulating cholinergic neurotransmission. Its ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for central nervous system disorders.

The anti-cancer properties of Ginsenoside Rf have also been extensively explored. Research indicates that it can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways while inhibiting pro-survival signaling molecules like Akt and NF-κB. Moreover, it exhibits chemopreventive effects by suppressing tumor initiation and progression through antioxidant and anti-inflammatory mechanisms.

In terms of molecular mechanisms, Ginsenoside Rf interacts with multiple targets across various cellular pathways. It has been shown to bind to estrogen receptors (ERα and ERβ), explaining its role in hormone-regulated processes such as bone metabolism and reproductive health. Additionally, it modulates serotonin receptor activity (5-HT1A), contributing to its anxiolytic effects observed in animal models.

The synthesis and isolation of Ginsenoside Rf remain challenging due to its complex structure and low abundance in ginseng plants. Conventional extraction methods often yield impure samples requiring extensive purification steps such as column chromatography or high-performance liquid chromatography (HPLC). However, advancements in biotechnological approaches, including enzymatic glycosylation and microbial fermentation, have improved the efficiency and scalability of Ginsenoside Rf production.

Regulatory considerations play a crucial role in the development of pharmaceuticals derived from natural products like Ginsenoside Rf. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous toxicological assessments are essential steps before clinical trials can commence. The growing interest in herbal medicine has prompted regulatory bodies to establish standardized guidelines for the quality control of ginseng-derived compounds.

The future direction of research on Ginsenoside Rf lies in elucidating its precise mechanisms of action across different disease models. Combination therapy approaches integrating Ginsenoside Rf with conventional drugs are also being explored to enhance therapeutic efficacy while minimizing adverse effects. Furthermore, personalized medicine strategies may leverage genetic biomarkers to predict individual responses to Ginsenoside Rf, optimizing treatment outcomes for patients.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:52286-58-5)Ginsenoside Rf
LE10280
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:52286-58-5)Ginsenoside Rf
A829009
Purity:99%
Quantity:10mg
Price ($):226.0
Email